molecular formula C13H13NO3 B2597969 2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid CAS No. 939376-87-1

2-Phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid

Cat. No. B2597969
CAS RN: 939376-87-1
M. Wt: 231.251
InChI Key: HOTSEAFYDNWTIS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, which is a heterocyclic ring. The phenyl, propan-2-yl, and carboxylic acid groups would be attached to this ring. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .

Scientific Research Applications

Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid derivatives, closely related to 2-phenyl oxazole compounds, have been extensively researched for their anticancer properties. These compounds, including 2-phenyl oxazoles, offer various reactive sites for chemical modifications, enabling their application in medicinal research targeting cancer treatment. The rich medicinal tradition of cinnamic acid derivatives, alongside their underutilized potential, underscores the significant role these compounds can play in developing new anticancer agents. Their structural diversity allows for the synthesis of novel cinnamoyl derivatives with enhanced antitumor efficacy, highlighting the importance of these compounds in anticancer research (De, Baltas, & Bedos-Belval, 2011).

Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including those related to 2-phenyl oxazole carboxylic acids, are recognized for their role as biorenewable chemicals. These acids are fermentatively produced and serve as precursors for various industrial chemicals. However, their inhibitory effects on microbes such as Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields highlight a significant challenge. The understanding of how these carboxylic acids affect microbial cell membranes and internal pH offers insights into metabolic engineering strategies aimed at enhancing microbial tolerance and industrial performance. This research underscores the importance of carboxylic acids in biotechnological applications and the need for robust microbial strains (Jarboe, Royce, & Liu, 2013).

Plastic Scintillators and Luminescent Activators
Research into plastic scintillators based on polymethyl methacrylate has explored the use of various luminescent dyes, including 2-phenyl oxazole derivatives, as luminescent activators. These compounds contribute to the scintillation efficiency, optical transparency, and stability of plastic scintillators. Their application in enhancing the properties of scintillators underlines the versatility of 2-phenyl oxazole derivatives in material sciences, particularly in the development of advanced materials for radiation detection and optical applications (Salimgareeva & Kolesov, 2005).

properties

IUPAC Name

2-phenyl-5-propan-2-yl-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8(2)11-10(13(15)16)14-12(17-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTSEAFYDNWTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C(O1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

939376-87-1
Record name 2-phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Solution of 5-isopropyl-2-phenyl-oxazole-4-carboxylic acid benzyl ester (830 mg, 2.59 mmol) in a mix of tetrahydrofuran, methanol and water (3:1:1, 10 mL) was treated with lithium hydroxide monohydride (258 mg, 6.5 mmol) at room temperature for an hour. After the reaction was complete, solvent was removed. To the residue, water and dichloromethane were added, and white precipitate formed. After filtering off the solid, filtrate was collected and the phases were separated. The pH of the aqueous layer was adjusted to 1˜2 with dilute hydrochloride acid (1N). Then the aqueous layer was extracted with ethyl acetate three times. The ethyl acetate layers were collected, dried over sodium sulfate, and concentrated in vacuo. Flash chromatography (Merck silica gel 60, 230-400 mesh, 0-80% ethyl acetate in hexane for 20 min) gave 5-isopropyl-2-phenyl-oxazole-4-carboxylic acid (247 mg, 41%) as a white solid. LCMS calcd for C13H13NO3 (m/e) 231, obsd 232 (M+H).
Name
5-isopropyl-2-phenyl-oxazole-4-carboxylic acid benzyl ester
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydride
Quantity
258 mg
Type
reactant
Reaction Step Two

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